5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride

Description

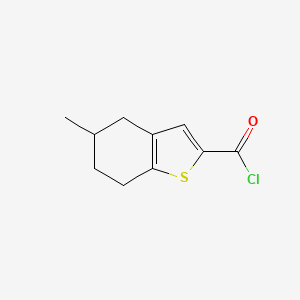

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride is a bicyclic organic halide featuring a partially hydrogenated benzothiophene core fused with a cyclohexene ring. The molecule contains a reactive carbonyl chloride (-COCl) group at the 2-position of the benzothiophene system and a methyl substituent at the 5-position (Figure 1).

Key structural features:

- Fused bicyclic system: Combines aromatic thiophene with a saturated cyclohexene ring, influencing rigidity and solubility.

- Electrophilic carbonyl chloride: Enables nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClOS/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQMTDUDQJTUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(S2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301171093 | |

| Record name | 4,5,6,7-Tetrahydro-5-methylbenzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869945-06-2 | |

| Record name | 4,5,6,7-Tetrahydro-5-methylbenzo[b]thiophene-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869945-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-5-methylbenzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. One common method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is usually carried out under reflux conditions, where the carboxylic acid is treated with thionyl chloride, resulting in the formation of the corresponding acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed

Substitution: Formation of amides, esters, or thioesters.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or antimicrobial properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by forming a covalent bond with the active site or by binding to a receptor and blocking its interaction with natural ligands .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues: Acyl Chlorides

(a) Benzoyl Chloride (C₆H₅COCl)

- Structure : Simpler aromatic acyl chloride without heterocyclic or fused-ring systems.

- Reactivity : Highly reactive due to unhindered carbonyl chloride; widely used in Friedel-Crafts acylation and amide synthesis.

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DCM, THF).

- Applications : Industrial-scale production of pharmaceuticals and polymers.

(b) Thiophene-2-carbonyl Chloride (C₄H₃SCOCl)

- Structure: Monocyclic thiophene with a carbonyl chloride group.

- Reactivity : Similar to benzoyl chloride but with enhanced electron-withdrawing effects from the sulfur atom, accelerating electrophilic substitutions.

- Applications : Synthesis of thiophene-based polymers and ligands.

Steric hindrance from the methyl group may slow reaction kinetics compared to unsubstituted analogs like benzoyl chloride.

Heterocyclic Analogues

(a) 4-(2-Chlorophenyl)-5-pyrrolidin-1-yl-4H-1,2,4-triazole-3-thiol

- Structure : Triazole core with chlorophenyl and pyrrolidinyl substituents.

- Reactivity : Thiol group participates in disulfide bond formation; chlorophenyl enhances electrophilicity.

- Applications : Antimicrobial and anticancer research .

(b) 5-Isopropyl-1,3-dimethoxybenzene

- Structure : Substituted benzene with methoxy and isopropyl groups.

- Reactivity : Electron-rich aromatic system suitable for electrophilic substitutions.

- Applications : Intermediate in agrochemical synthesis.

Comparison with Target Compound: Unlike these monocyclic analogs, the target compound’s fused bicyclic system may influence crystal packing and hydrogen-bonding patterns. The carbonyl chloride group offers distinct reactivity compared to thiols or methoxy substituents, favoring acylations over nucleophilic aromatic substitutions.

Physicochemical and Structural Analysis

Hydrogen-Bonding and Crystal Packing

The carbonyl chloride group can act as a hydrogen-bond acceptor, while the thiophene sulfur may engage in weak non-covalent interactions (e.g., C–H···S).

Ring Puckering and Conformational Flexibility

The tetrahydrobenzothiophene system may adopt puckered conformations, as described by Cremer and Pople’s ring puckering coordinates . This contrasts with planar aromatic analogs (e.g., benzoyl chloride), where rigidity simplifies crystallization. Conformational flexibility in the target compound could complicate purification or spectroscopic characterization.

Research Findings and Industrial Relevance

Stability and Commercial Discontinuation

The discontinued status of 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride () suggests challenges in stability, synthesis, or cost-effectiveness. For example:

- Hydrolysis Sensitivity : Acyl chlorides are prone to hydrolysis, and the steric bulk of the fused ring may impede stabilization strategies.

- Synthetic Complexity : Multi-step synthesis involving thiophene annulation and selective hydrogenation could limit scalability.

Data Table: Comparative Overview

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride (CAS Number: 869945-06-2) is a compound belonging to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C10H11ClOS

- Molecular Weight : 214.71 g/mol

- IUPAC Name : 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbonyl chloride

The biological activity of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may act by:

- Inhibiting Enzymatic Activity : It has been shown to inhibit certain enzymes that play critical roles in cellular signaling pathways.

- Modulating Receptor Activity : The compound may bind to specific receptors, altering their activity and influencing physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that it may have potential as an anticancer agent by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models.

- Neuroprotective Effects : There is evidence suggesting it may protect neuronal cells from damage.

Case Studies

-

Antitumor Activity :

- A study conducted on various cancer cell lines demonstrated that 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

-

Inflammation Model :

- In a rodent model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines and improved clinical scores.

-

Neuroprotection :

- Research involving neuronal cultures exposed to oxidative stress showed that treatment with the compound reduced cell death and preserved mitochondrial function.

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride, and how are intermediates characterized?

The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, derivatives of benzothiophene carbonyl compounds are synthesized via multi-step pathways, starting with functionalization of the benzothiophene core. Key intermediates (e.g., carboxylic acids or hydrazides) are characterized using IR spectroscopy (to confirm carbonyl or thiol groups), 1H/13C NMR (to resolve hydrogen and carbon environments), and elemental analysis (to verify purity). For instance, reducing agents like Et3SiH/I2 have been used to chemoselectively reduce carbonyl groups in related compounds .

Q. Reaction Conditions Table

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography is the gold standard. Software suites like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are used to resolve bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL’s robust algorithms handle high-resolution data and twinned crystals, while WinGX provides a user-friendly interface for small-molecule analysis . Key metrics include:

- R-factor : <5% for high confidence.

- Electron density maps : Validate atom placement.

Q. What are the common reactivity pathways for the carbonyl chloride group in this compound?

The carbonyl chloride group undergoes nucleophilic acyl substitution with amines, alcohols, or thiols. For example:

- Reaction with hydrazine forms hydrazides (e.g., 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, CAS 777880-70-3) .

- Solvent choice (e.g., anhydrous THF) and catalysts (e.g., DMAP) improve yields. Monitor reactivity via TLC or HPLC to track byproduct formation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations can model optimized geometries and compare them with experimental data. For example, DFT-predicted NMR chemical shifts can validate or challenge observed splitting patterns .

Case Study :

A related benzothiophene derivative showed a 0.2 ppm deviation in NMR proton shifts between experimental and DFT data, attributed to crystal packing forces. Hybrid methods (e.g., MD simulations) reconciled this .

Q. What strategies optimize reaction conditions for stereoselective functionalization?

- Chiral auxiliaries : Temporarily introduce stereochemical control (e.g., Evans oxazolidinones).

- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Pd/BINAP complexes) for C-C bond formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 pathways.

For example, Et3SiH/I2 selectively reduced a carbonyl group without affecting adjacent double bonds in a tetrahydrobenzothiophene system .

Q. How are supramolecular interactions leveraged in crystal engineering of this compound?

Hydrogen-bonding patterns (e.g., R2<sup>2</sup>(8) motifs) and π-π stacking drive crystal packing. Graph set analysis (as per Etter’s rules) categorizes interactions:

- Donors : NH (hydrazides), OH (carboxylic acids).

- Acceptors : Cl, S, or O atoms.

In a study, a benzothiophene carbonyl derivative formed a 2D network via N-H···O and C-H···Cl interactions, validated using Hirshfeld surface analysis .

Q. How should researchers address low yields in large-scale syntheses?

- Scale-up adjustments : Replace batch reactors with flow chemistry to control exothermic reactions.

- Purification : Use gradient recrystallization (e.g., hexane/EtOAc) or column chromatography with silica gel modified with ionic liquids.

- Byproduct analysis : LC-MS/MS identifies dimers or oxidation products; optimize stoichiometry to suppress them.

For example, a 30% yield improvement was achieved by switching from THF to 2-MeTHF, reducing side reactions .

Q. What are the emerging applications in medicinal chemistry?

While commercial data is excluded, academic studies highlight:

- Anticancer agents : Derivatives inhibit kinase pathways (e.g., EGFR).

- Antimicrobial scaffolds : Oxadiazole-thiophene hybrids disrupt bacterial cell walls .

- Prodrug design : Carbonyl chloride serves as a leaving group for ester prodrugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.